molecular formula C8H10N2O5 B11027271 N-(2-methoxyethyl)-5-nitrofuran-2-carboxamide

N-(2-methoxyethyl)-5-nitrofuran-2-carboxamide

Cat. No.: B11027271
M. Wt: 214.18 g/mol
InChI Key: AOOAXYLQUXBWQX-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-5-nitrofuran-2-carboxamide is an organic compound with a complex structure that includes a furan ring, a nitro group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-5-nitrofuran-2-carboxamide typically involves multiple steps:

    Nitration of Furan: The furan ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.

    Carboxylation: The nitrated furan is then subjected to carboxylation to introduce the carboxylic acid group.

    Amidation: The carboxylic acid is converted to the corresponding carboxamide by reacting it with 2-methoxyethylamine under appropriate conditions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for nitration and carboxylation steps, and employing automated systems for amidation to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in N-(2-methoxyethyl)-5-nitrofuran-2-carboxamide can undergo reduction reactions to form amino derivatives.

    Reduction: The compound can be reduced using agents like hydrogen gas in the presence of a palladium catalyst to convert the nitro group to an amine.

    Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Reduction: Formation of N-(2-methoxyethyl)-5-aminofuran-2-carboxamide.

    Substitution: Formation of various N-(2-alkoxyethyl)-5-nitrofuran-2-carboxamide derivatives.

Scientific Research Applications

Chemistry

N-(2-methoxyethyl)-5-nitrofuran-2-carboxamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used as a probe to study the interactions of nitroaromatic compounds with biological systems. Its derivatives may exhibit biological activity, making it a candidate for drug development.

Medicine

Potential applications in medicine include the development of new pharmaceuticals. The nitro group can be reduced to an amine, which is a common functional group in many drugs. The furan ring and carboxamide group also contribute to the compound’s potential bioactivity.

Industry

In the industrial sector, this compound can be used in the production of polymers and materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile building block in material science.

Mechanism of Action

The mechanism by which N-(2-methoxyethyl)-5-nitrofuran-2-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxyethyl)-5-nitrothiophene-2-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.

    N-(2-methoxyethyl)-5-nitropyrrole-2-carboxamide: Similar structure but with a pyrrole ring instead of a furan ring.

    N-(2-methoxyethyl)-5-nitrobenzene-2-carboxamide: Similar structure but with a benzene ring instead of a furan ring.

Uniqueness

N-(2-methoxyethyl)-5-nitrofuran-2-carboxamide is unique due to the presence of the furan ring, which imparts specific electronic and steric properties. The combination of the nitro group and the carboxamide group in the furan ring system makes it distinct from its analogs, potentially leading to different reactivity and biological activity.

Properties

Molecular Formula

C8H10N2O5

Molecular Weight

214.18 g/mol

IUPAC Name

N-(2-methoxyethyl)-5-nitrofuran-2-carboxamide

InChI

InChI=1S/C8H10N2O5/c1-14-5-4-9-8(11)6-2-3-7(15-6)10(12)13/h2-3H,4-5H2,1H3,(H,9,11)

InChI Key

AOOAXYLQUXBWQX-UHFFFAOYSA-N

Canonical SMILES

COCCNC(=O)C1=CC=C(O1)[N+](=O)[O-]

Origin of Product

United States

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